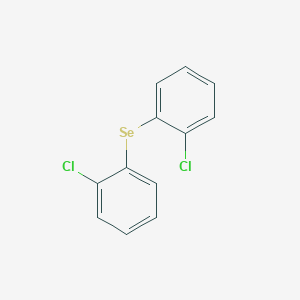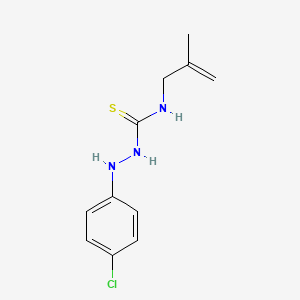
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the chlorophenyl and propenyl groups in its structure suggests potential biological activity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- typically involves the reaction of hydrazine derivatives with appropriate chlorophenyl and propenyl precursors. Common synthetic routes may include:
Hydrazine Derivative Preparation: Starting with hydrazine hydrate, the compound can be reacted with carbon disulfide to form hydrazinecarbothioamide.
Substitution Reaction: The hydrazinecarbothioamide can then undergo a substitution reaction with 4-chlorophenyl isocyanate to introduce the chlorophenyl group.
Alkylation: Finally, the compound can be alkylated with 2-methyl-2-propenyl bromide to introduce the propenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and temperature control is crucial to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives with different oxidation states.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarbothioamide derivatives: Compounds with similar hydrazine and carbothioamide structures.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group.
Propenyl derivatives: Compounds with the propenyl group.
Uniqueness
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- is unique due to the combination of its functional groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
113575-77-2 |
|---|---|
Fórmula molecular |
C11H14ClN3S |
Peso molecular |
255.77 g/mol |
Nombre IUPAC |
1-(4-chloroanilino)-3-(2-methylprop-2-enyl)thiourea |
InChI |
InChI=1S/C11H14ClN3S/c1-8(2)7-13-11(16)15-14-10-5-3-9(12)4-6-10/h3-6,14H,1,7H2,2H3,(H2,13,15,16) |
Clave InChI |
GPZVZEHSDLNELV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CNC(=S)NNC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


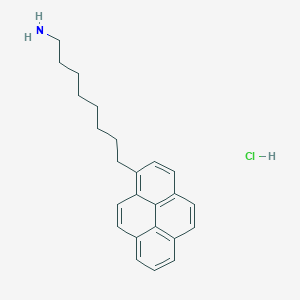
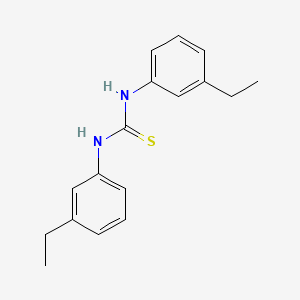
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
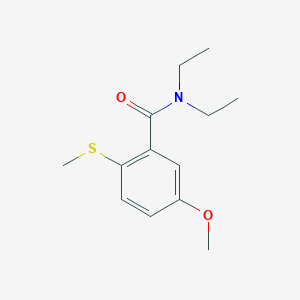
![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
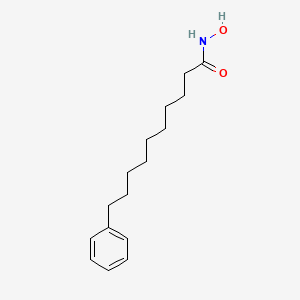
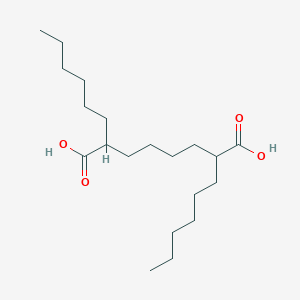

![(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol](/img/structure/B14290202.png)
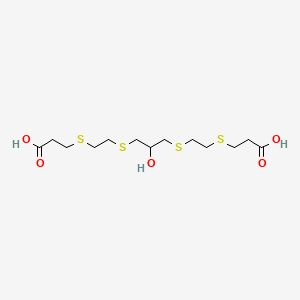
![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)

![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)
